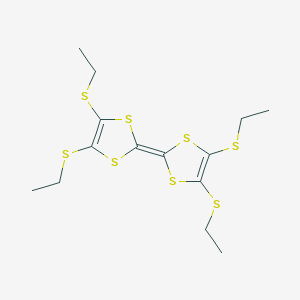

Tetrakis(ethylthio)tetrathiafulvalene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Tetrakis(ethylthio)tetrathiafulvalene derivatives often involves innovative strategies to incorporate ethylthio groups into the tetrathiafulvalene (TTF) core. For instance, oxidation of tetrakis(ethylthio)tetrathiafulvalene with CuCl2 and CuBr2 in acetonitrile yielded organic radical cation salts with distinct X-ray crystal structures, demonstrating the versatility of synthetic approaches in modifying the electronic properties of TTF derivatives (Wu et al., 1996).

Molecular Structure Analysis

The molecular structure of Tetrakis(ethylthio)tetrathiafulvalene and its derivatives is characterized by X-ray crystallography, revealing intricate details about their lattice arrangements and molecular orientations. For example, the radical cation salts of Tetrakis(ethylthio)tetrathiafulvalene with hexachlorodicopper(II) and hexabromodicopper(II) feature segregated stacks of donor molecules and acceptors, associated via short S...X contacts, crystallizing in the triclinic system (Wu et al., 1996).

Chemical Reactions and Properties

Tetrakis(ethylthio)tetrathiafulvalene participates in various chemical reactions, forming coordination polymers and charge-transfer complexes with metal ions. These reactions are pivotal in tailoring the compound's electronic and structural properties for specific applications. Copper(I) complexes with Tetrakis(ethylthio)tetrathiafulvalene, for example, demonstrate the formation of neutral complexes with distorted tetrahedral geometry around metal ions, highlighting the compound's versatility in forming coordination polymers with distinct structural motifs (Gan et al., 1995).

Physical Properties Analysis

The physical properties of Tetrakis(ethylthio)tetrathiafulvalene derivatives, such as electrical conductivity and crystal packing, are closely related to their molecular structure. The synthesized coordination polymers exhibit low electrical conductivities, which can be manipulated through structural modifications and doping, demonstrating the compound's potential in organic electronic applications (Wu et al., 1996).

Chemical Properties Analysis

The chemical properties of Tetrakis(ethylthio)tetrathiafulvalene, including its redox behavior and ability to form charge-transfer complexes, are fundamental to its use in molecular electronics. The compound's strong pi-electron donating ability enables the formation of radical cation species upon oxidation, which is critical for its electronic properties and applications in charge-transfer salts (Loosli et al., 2005).

Applications De Recherche Scientifique

Tetrakis(ethylthio)tetrathiafulvalene is a chemical compound used in the field of Materials Science , specifically in Organic Electronic Materials . It’s known for its outstanding redox properties and a remarkable electron donor character .

This compound is often used in the development of electrically conducting materials, also known as organic or synthetic metals . Its unique properties make it a versatile molecule in the field of molecular electronics .

-

Molecular Conductors : Tetrakis(ethylthio)tetrathiafulvalene is used in the development of molecular conductors . These are materials that can conduct electricity at the molecular level, which can be useful in various fields such as nanotechnology and molecular electronics .

-

Organic Electronic Materials : This compound is also used in the field of organic electronic materials . Organic electronic materials are a type of electronics that use organic compounds (compounds that contain carbon) as the semiconducting material. They have potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and organic solar cells .

-

Synthetic Metals : Tetrakis(ethylthio)tetrathiafulvalene is used in the development of synthetic metals . Synthetic metals are materials that have been designed to have properties similar to metals, such as electrical conductivity, but are made from non-metallic compounds .

-

Organic Solar Cells : This compound can be used in the development of organic solar cells . Organic solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport .

-

Organic Light-Emitting Diodes (OLEDs) : Tetrakis(ethylthio)tetrathiafulvalene can also be used in the production of OLEDs . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

-

Nanotechnology : The molecule’s ability to conduct electricity at the molecular level makes it useful in various fields such as nanotechnology . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale and can be used to create many new materials and devices with a vast range of applications .

Safety And Hazards

Tetrakis(ethylthio)tetrathiafulvalene is sensitive to moisture and heat . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . The compound’s fine dust dispersed in air may ignite, and its thermal decomposition can lead to the release of irritating gases and vapors .

Orientations Futures

Tetrakis(ethylthio)tetrathiafulvalene has been used to develop new molecular junctions based on tetrathiafulvalene (TTF)-fused naphthalene diimide (NDI) molecules. These junctions have shown a superb electrode-molecule interface and provide a new strategy for precisely tuning the conductance of molecular devices towards new functions .

Propriétés

IUPAC Name |

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJYFLUQDMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393303 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(ethylthio)tetrathiafulvalene | |

CAS RN |

104515-79-9 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)